Cas no 2171823-35-9 (2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid)
2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid
- EN300-1516188
- 2171823-35-9
- 2-ethyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
-
- Inchi: 1S/C27H32N2O5/c1-3-27(4-2,25(31)32)29-24(30)21-14-9-15-23(21)28-26(33)34-16-22-19-12-7-5-10-17(19)18-11-6-8-13-20(18)22/h5-8,10-13,21-23H,3-4,9,14-16H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)
- InChI Key: FPDNYCQWIPZOSA-UHFFFAOYSA-N
- SMILES: O=C(C1CCCC1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C(=O)O)(CC)CC
Computed Properties
- Exact Mass: 464.23112213g/mol
- Monoisotopic Mass: 464.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 9
- Complexity: 729
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 105Ų
2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1516188-50mg |
2-ethyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid |
2171823-35-9 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1516188-100mg |
2-ethyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid |
2171823-35-9 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1516188-250mg |
2-ethyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid |
2171823-35-9 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1516188-500mg |
2-ethyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid |
2171823-35-9 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1516188-1000mg |
2-ethyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid |
2171823-35-9 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1516188-2500mg |
2-ethyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid |
2171823-35-9 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1516188-5000mg |
2-ethyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid |
2171823-35-9 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1516188-10000mg |
2-ethyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid |
2171823-35-9 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1516188-0.05g |
2-ethyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid |
2171823-35-9 | 0.05g |
$2829.0 | 2023-05-26 | ||
| Enamine | EN300-1516188-0.1g |
2-ethyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid |
2171823-35-9 | 0.1g |
$2963.0 | 2023-05-26 |
2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid
Introduction to 2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid (CAS No. 2171823-35-9)
2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid, identified by its Chemical Abstracts Service (CAS) number 2171823-35-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclopentyl moiety linked to an amino group, further functionalized with a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these structural elements not only contributes to the compound's unique chemical properties but also opens up a wide array of potential applications in drug discovery and development.
The Fmoc group, specifically the (9H-fluoren-9-yl)methoxycarbonyl moiety, is a well-known protective group in peptide synthesis, widely used to shield amino groups during solid-phase peptide manufacturing. Its incorporation into 2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid suggests that this compound may serve as a precursor or intermediate in the synthesis of more complex peptides or peptidomimetics. The cyclopentyl ring, on the other hand, is often employed in medicinal chemistry due to its ability to modulate bioavailability and binding affinity, making it a valuable scaffold for drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. The structural features of 2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid have been computationally analyzed to identify potential binding interactions with biological targets. These studies indicate that the compound may exhibit inhibitory effects on certain enzymes and receptors, which are implicated in various diseases. For instance, the fluorenylmethoxycarbonyl group could enhance the compound's solubility and stability, facilitating its use in pharmaceutical formulations.
The cyclopentylformamido moiety is particularly interesting from a structural perspective. It combines the rigidity of the cyclopentane ring with the polar characteristics of the formamide group, creating a balance between hydrophobic and hydrophilic interactions. This feature makes it an attractive candidate for designing molecules that can interact with both hydrophobic and polar regions of biological targets. Moreover, the presence of multiple functional groups allows for further derivatization, enabling chemists to fine-tune the properties of the compound for specific applications.
In vitro studies have begun to explore the potential pharmacological properties of 2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid. Initial experiments have shown promising results in terms of enzyme inhibition and cell-based assays. For example, preliminary data suggest that this compound may inhibit certain kinases involved in cancer pathways, making it a potential candidate for further development as an anticancer agent. Additionally, its interaction with other therapeutic targets has been investigated, revealing possible applications in treating inflammatory diseases and neurological disorders.
The synthesis of 2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning and execution to ensure high yields and purity. However, recent developments in synthetic methodologies have made it possible to construct such molecules more efficiently than ever before. Techniques such as palladium-catalyzed cross-coupling reactions and automated synthesis platforms have significantly reduced the time and resources needed for producing complex organic compounds.
The role of CAS No. 2171823-35-9 in this context is not just as an identifier but also as a reference point for researchers studying related compounds. By comparing its properties with those of analogs, scientists can gain insights into how structural modifications affect biological activity. This comparative approach is particularly valuable in drug discovery, where understanding structure/activity relationships is crucial for optimizing lead compounds.
As research continues to evolve, new applications for 2-ethyl-2-{2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)cyclopentylformamido}butanoic acid are likely to emerge. The combination of its unique structural features and promising biological activity makes it a versatile tool for medicinal chemists exploring new therapeutic avenues. Furthermore, advances in biocatalysis and green chemistry may provide sustainable methods for synthesizing this compound on an industrial scale.
In conclusion,CAS No. 2171823-35) represents more than just a number; it signifies a molecule with immense potential in pharmaceutical research. The detailed study of 2-(ethyl)-(*{((*)fluorenylmethoxycarbonyl*)carbonyl*)a*mino*)cyclic pentanecarboxylic acid derivative* will continue to contribute valuable insights into drug design principles and may lead to novel treatments for various diseases.
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